molecular formula C12H12BrNO B504082 [5-(4-bromophenyl)-2-furyl]-N-methylmethanamine CAS No. 880815-55-4

[5-(4-bromophenyl)-2-furyl]-N-methylmethanamine

Cat. No.: B504082
CAS No.: 880815-55-4
M. Wt: 266.13g/mol
InChI Key: WQXGLWXDVMXQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-bromophenyl)-2-furyl]-N-methylmethanamine: is an organic compound that features a bromophenyl group attached to a furyl ring, which is further connected to an N-methylmethanamine group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-bromophenyl)-2-furyl]-N-methylmethanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

  • Step 1: Synthesis of 5-(4-bromophenyl)-2-furyl precursor

      Reactants: 4-bromophenylboronic acid, 2-furylboronic acid

      Catalyst: Palladium(II) acetate

      Conditions: Base (e.g., potassium carbonate), solvent (e.g., toluene), temperature (80-100°C)

  • Step 2: Formation of N-methylmethanamine group

      Reactants: 5-(4-bromophenyl)-2-furyl precursor, methylamine

      Conditions: Solvent (e.g., ethanol), temperature (room temperature to 50°C)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, [5-(4-bromophenyl)-2-furyl]-N-methylmethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its bromophenyl group can be radiolabeled, making it useful in imaging studies and receptor binding assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be modified to create compounds with therapeutic properties, such as anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the fine-tuning of material characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)-2-furaldehyde
  • 5-(4-Bromophenyl)-2-furancarboxaldehyde
  • 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, [5-(4-bromophenyl)-2-furyl]-N-methylmethanamine stands out due to its N-methylmethanamine group, which can enhance its solubility and bioavailability. Additionally, the combination of the bromophenyl and furyl groups provides a unique scaffold for further functionalization and optimization in various applications .

Properties

IUPAC Name

1-[5-(4-bromophenyl)furan-2-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c1-14-8-11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXGLWXDVMXQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.